molecular formula C14H25BClNO3 B1456073 Boronic acid, [3-(1-pyrrolidinylmethyl)phenyl]-, HCl, propan-2-ol CAS No. 1452577-19-3

Boronic acid, [3-(1-pyrrolidinylmethyl)phenyl]-, HCl, propan-2-ol

Cat. No. B1456073
CAS RN: 1452577-19-3
M. Wt: 301.62 g/mol
InChI Key: WYCOMWJHXBWLPU-UHFFFAOYSA-N
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Description

“Boronic acid, [3-(1-pyrrolidinylmethyl)phenyl]-, HCl, propan-2-ol” is a boron-containing compound . Boronic acids have been growing in interest, especially after the discovery of the drug bortezomib . They have been used in various applications such as anticancer, antibacterial, antiviral activity, and even as sensors and delivery systems .


Synthesis Analysis

Boronic acids were first synthesized in 1860 by Edward Frankland and can be used as building blocks and synthetic intermediates . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .


Molecular Structure Analysis

The empirical formula of “this compound” is C10H15BClNO2 . Its molecular weight is 227.50 .


Chemical Reactions Analysis

Boronic acids can be involved in various reactions. For example, they can be used in Suzuki-Miyaura coupling reactions . The synthetic processes used to obtain these active compounds are also referred .

Scientific Research Applications

Reactivity with Diols and No Proton Ambiguity

Boronic acids exhibit a unique reactivity pattern towards diols, where the relative reactivities of the neutral and anionic forms have been investigated. Contrary to long-standing beliefs, the neutral form (RB(OH)2) shows significantly higher reactivity than its anionic counterpart (RB(OH)3(-)) in certain conditions, challenging over three decades of accepted chemistry. This reactivity is essential for understanding boronic acid interactions in various chemical environments, including biological systems (Watanabe et al., 2013).

Optical Modulation and Saccharide Recognition

Phenyl boronic acids grafted onto carbon nanotubes demonstrate a structure-function relationship that affects their optical properties. The presence of electron-withdrawing or -donating substituents on the phenyl ring systematically influences the quantum yield of photoluminescence. This property is utilized for saccharide recognition, highlighting boronic acids' potential in developing sensitive biosensors (Mu et al., 2012).

Holographic Analysis for L-Lactate Detection

The use of boronic acid derivatives in hydrogels enables the creation of holographic sensors for L-lactate, showcasing the versatility of boronic acids in sensor technology. This application demonstrates the potential for non-invasive monitoring of metabolites in biological samples, providing a pathway for advanced diagnostic tools (Sartain et al., 2008).

Enantioselective Catalysis

Boronic acids play a crucial role in catalyzing highly enantioselective reactions, such as the aza-Michael addition of hydroxamic acid to quinone imine ketals. These reactions are pivotal for synthesizing densely functionalized cyclohexanes, illustrating boronic acids' significance in asymmetric synthesis and drug discovery (Hashimoto et al., 2015).

Structural Analysis through NMR Spectroscopy

NMR spectroscopy provides insight into the acidity and reactivity of phenyl boronic acid-diol condensations. This technique allows for a detailed understanding of boronic acids' pKa values and their interactions with diols, crucial for designing boronic acid-based sensors and therapeutic agents (Valenzuela et al., 2022).

Safety and Hazards

Boron-containing compounds were once thought to be toxic, mainly because of their use in ant poisoning. Nowadays, this concept has been demystified, and boron-containing compounds are usually considered as non-toxic .

Future Directions

The interest in boronic acids has been growing, especially after the discovery of the drug bortezomib . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .

Mechanism of Action

properties

IUPAC Name

propan-2-ol;[3-(pyrrolidin-1-ylmethyl)phenyl]boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO2.C3H8O.ClH/c14-12(15)11-5-3-4-10(8-11)9-13-6-1-2-7-13;1-3(2)4;/h3-5,8,14-15H,1-2,6-7,9H2;3-4H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCOMWJHXBWLPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)CN2CCCC2)(O)O.CC(C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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